

An In-depth Technical Guide to the Post-Translational Modification of Fau Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Fau Protein and its Modifications

The F-actin-uncapping protein (Fau), also known as RPS30, is a multifaceted protein integral to fundamental cellular activities. It is synthesized as a 133-amino acid fusion protein, consisting of an N-terminal ubiquitin-like protein, FUBI (also referred to as MNSF β), and a C-terminal ribosomal protein S30.^{[1][2]} This unique structure necessitates post-translational modifications (PTMs) to liberate its functional components and to modulate its diverse roles in cellular processes, including ribosome biogenesis and apoptosis.^{[3][4]}

This technical guide offers a detailed examination of the known and potential PTMs of the **Fau protein**. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymatic machinery, signaling consequences, and experimental methodologies associated with Fau modification.

Key Post-Translational Modifications of Fau

The functionality of Fau is primarily regulated by proteolytic cleavage and a novel ubiquitin-like modification termed "fubylation." Evidence also points to the presence of glycosylation, while other modifications like phosphorylation remain to be experimentally confirmed.

Proteolytic Cleavage: A Prerequisite for Ribosome Maturation

The most critical PTM of Fau is its endoproteolytic cleavage, which separates the FUBI domain from the RPS30 protein.[\[5\]](#) This event is indispensable for the maturation of the 40S ribosomal subunit.[\[4\]](#)

- Enzyme: The deubiquitinase USP36 is the specific protease that catalyzes this cleavage.[\[6\]](#) [\[7\]](#)[\[8\]](#)
- Mechanism: USP36 recognizes and cleaves the peptide bond at the C-terminal diglycine motif of the FUBI domain, thereby releasing the RPS30 moiety.[\[7\]](#) The liberated RPS30 is then incorporated into the pre-40S ribosomal subunit, a crucial step for its final maturation.[\[9\]](#) [\[10\]](#)

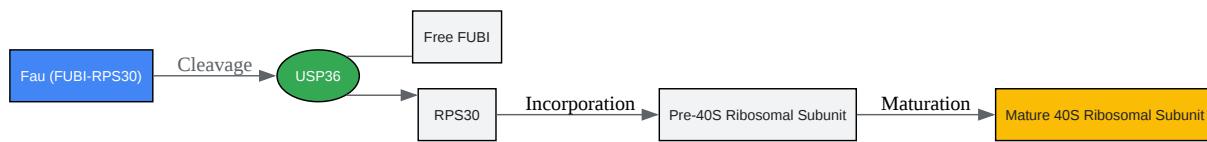
Fubylation: A Novel PTM Involving the FUBI Domain

Recent groundbreaking research has demonstrated that the liberated FUBI domain can be covalently attached to other proteins, a process now known as "fubylation."[\[11\]](#) This discovery places FUBI within the family of ubiquitin-like modifiers and expands the functional impact of the Fau gene.

- Enzymatic Cascade: Fubylation is executed by the canonical E1-E2-E3 enzymatic cascade. [\[8\]](#)
 - E1 Activating Enzyme: UBA1 (Ubiquitin-like modifier activating enzyme 1)[\[11\]](#)
 - E2 Conjugating Enzyme: UBE2C (Ubiquitin-conjugating enzyme E2 C)[\[11\]](#)
 - E3 Ligase: Anaphase-promoting complex/cyclosome (APC/C)[\[11\]](#)
- Known Substrate: The first identified substrate for fubylation is Annexin A2, a protein involved in various cellular processes, including membrane trafficking and signal transduction.[\[11\]](#)

Glycosylation

Evidence from protein databases suggests that Fau undergoes O-linked glycosylation at a single site.[\[12\]](#) However, the precise location of this modification, the identity of the attached

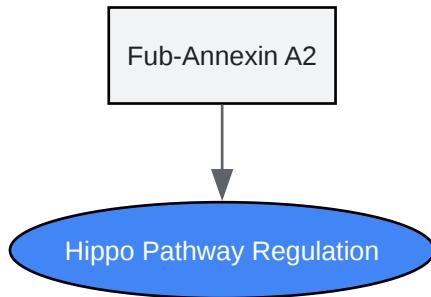
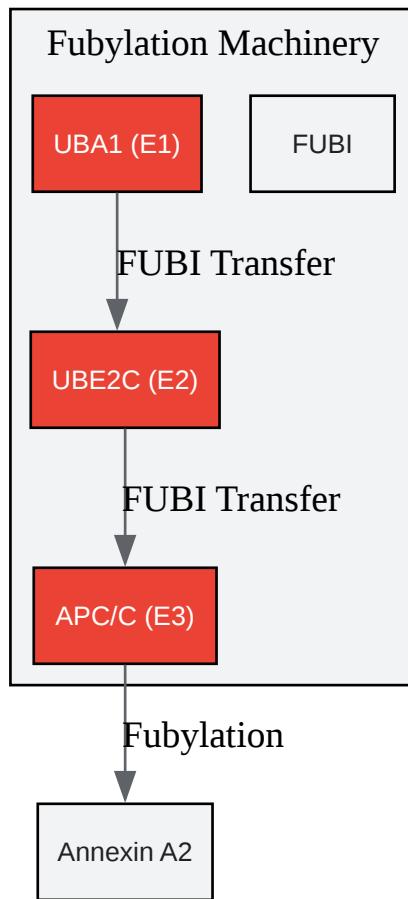

glycan, and its functional significance are yet to be elucidated.

Signaling Pathways and Functional Implications

The PTMs of Fau are intrinsically linked to critical cellular signaling pathways.

Ribosome Biogenesis Pathway

The USP36-mediated cleavage of Fau is a key regulatory step in the production of functional ribosomes. The persistence of the FUBI-RPS30 fusion protein impairs the late cytoplasmic stages of 40S maturation, leading to a deficit in translation-competent ribosomes.[9][10]

[Click to download full resolution via product page](#)

USP36-mediated cleavage of Fau is a critical step in ribosome biogenesis.

Hippo Signaling Pathway

The fubylation of Annexin A2 by FUBI has been shown to play a regulatory role in the Hippo signaling pathway.[11] This pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The precise molecular consequences of Annexin A2 fubylation within this pathway are an active area of investigation.

[Click to download full resolution via product page](#)

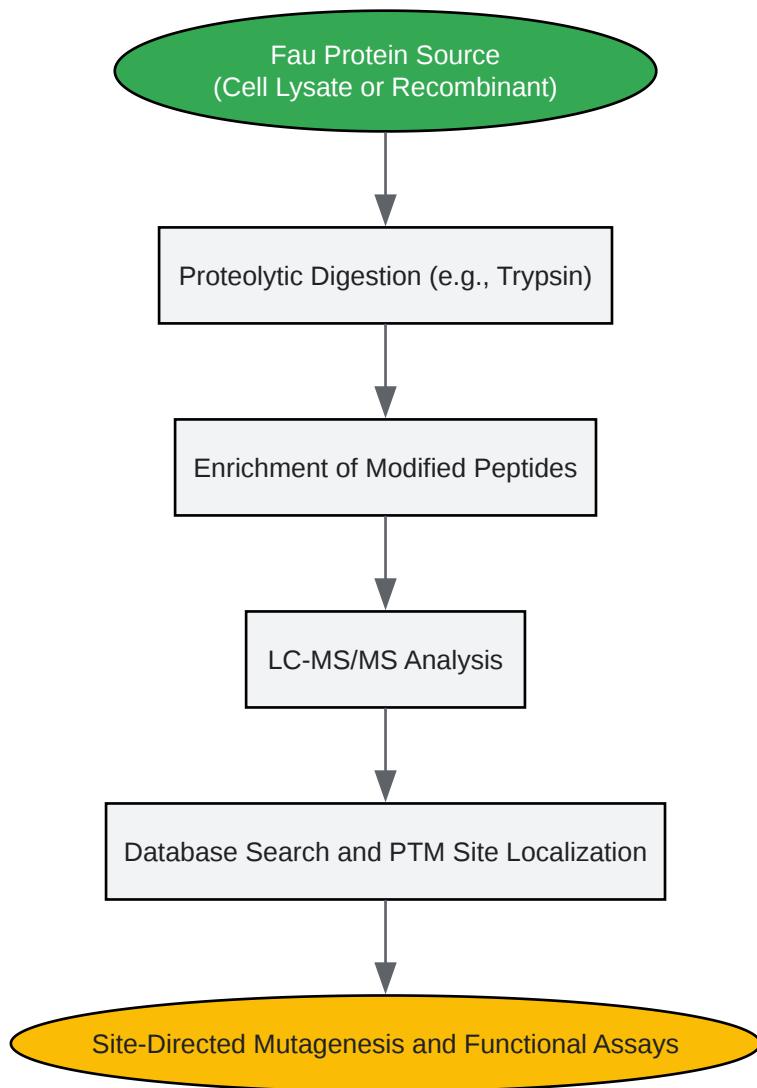
The fubylation of Annexin A2 by FUBI impacts the Hippo signaling pathway.

Apoptosis Signaling

Fau has been identified as a pro-apoptotic regulatory gene.[\[13\]](#) This function is likely mediated by the FUBI domain, which has been suggested to covalently modify the pro-apoptotic Bcl-2

family member, Bcl-G.[\[13\]](#) The detailed mechanism of how this modification contributes to the apoptotic cascade is still under investigation.

Quantitative Data Summary


Quantitative data on the stoichiometry of Fau PTMs remain limited in the current literature. The following table provides a qualitative summary of the existing knowledge.

Post-Translational Modification	Modifying Enzyme(s)	Known Substrate(s)	Key Functional Consequence
Proteolytic Cleavage	USP36	Fau (FUBI-RPS30)	Liberation of RPS30 for ribosome maturation.
Fubylation	UBA1 (E1), UBE2C (E2), APC/C (E3)	Annexin A2	Regulation of the Hippo signaling pathway.
O-linked Glycosylation	Not Identified	Fau	Function currently unknown.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of Fau PTMs.

General Workflow for PTM Analysis

[Click to download full resolution via product page](#)

A generalized workflow for the identification and validation of PTMs on the **Fau protein**.

Protocol for In Vitro Cleavage of Fau by USP36

This protocol is designed to validate the direct cleavage of the **Fau protein** by the USP36 deubiquitinase.^[9]

- Protein Expression and Purification:
 - Express recombinant full-length Fau (with an appropriate tag, e.g., His or GST) and USP36 in a suitable system (e.g., baculovirus-infected insect cells or *E. coli*).

- Purify the proteins to homogeneity using affinity and size-exclusion chromatography.
- Cleavage Reaction Setup:
 - In a 20 µL reaction volume, combine 1 µg of purified Fau with 100 ng of purified USP36 in a cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT).
 - As a negative control, set up a reaction without USP36.
- Incubation:
 - Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
- Analysis:
 - Stop the reaction by adding 4x Laemmli SDS-PAGE sample buffer and boiling for 5 minutes.
 - Separate the proteins on a 15% SDS-PAGE gel.
 - Visualize the cleavage products (FUBI and RPS30) by Coomassie Brilliant Blue staining or by Western blotting with antibodies specific to the tag on Fau, or to FUBI or RPS30.

Protocol for In Vitro Fubylation of a Substrate

This protocol provides a framework for reconstituting the fubylation of a target protein, such as Annexin A2, in vitro.[\[11\]](#)

- Component Assembly:
 - In a 25 µL reaction, combine the following components in fubylation buffer (40 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT):
 - 100 nM E1 enzyme (UBA1)
 - 500 nM E2 enzyme (UBE2C)
 - 500 nM E3 ligase (APC/C)

- 2 μ M FUBI
- 1 μ M substrate protein (e.g., Annexin A2)
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding an ATP regeneration system (7.5 mM phosphocreatine, 75 μ g/mL creatine kinase, 1 mM ATP).
 - Incubate the reaction mixture at 37°C for 90 minutes.
- Detection of Fubylation:
 - Terminate the reaction with SDS-PAGE sample buffer.
 - Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific to the substrate. The appearance of higher molecular weight species of the substrate is indicative of fubylation.

Mass Spectrometry for PTM Site Identification

This protocol outlines a general approach for identifying PTM sites on Fau using mass spectrometry.

- Sample Preparation:
 - Isolate the **Fau protein** from cells by immunoprecipitation or use purified recombinant Fau.
 - Separate the protein by SDS-PAGE and perform an in-gel tryptic digestion.
- Enrichment of Modified Peptides (Optional):
 - For identifying phosphorylation sites, enrich the tryptic peptides using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads.
 - For glycosylation analysis, enrich for glycopeptides using lectin affinity chromatography.
- LC-MS/MS Analysis:

- Analyze the peptide mixture by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
- Data Analysis:
 - Search the acquired MS/MS spectra against a protein database containing the FAU sequence using a search algorithm (e.g., Mascot, Sequest) that considers variable modifications for phosphorylation, glycosylation, and the diglycine remnant of ubiquitination/fubylation on lysine residues.
 - Manually validate the identified PTM sites by inspecting the MS/MS spectra for characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ribosomal ubiquitin-like fusion protein: Same same but different? | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 2. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 6. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]

- 9. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Check out our paper on processing of FUBI-eS30 in eLife! – Institute of Biochemistry | ETH Zurich [bc.biol.ethz.ch]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Real-time bio-layer interferometry ubiquitination assays as alternatives to western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Post-Translational Modification of Fau Protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176721#post-translational-modification-of-fau-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com